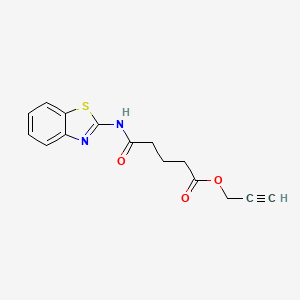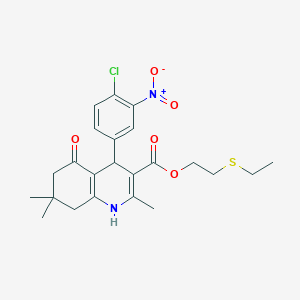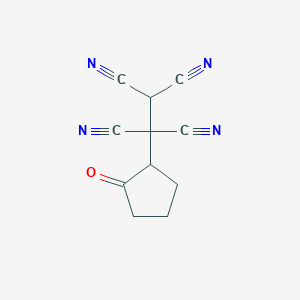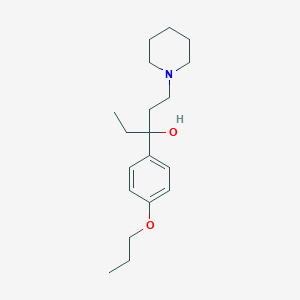
Prop-2-yn-1-yl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE is a synthetic organic compound that features both a benzothiazole moiety and a propargyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclocondensation of o-aminothiophenol with carboxylic acids or their derivatives.
Attachment of the Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Coupling with Butanoic Acid Derivative: The final step involves coupling the benzothiazole derivative with a butanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzothiazole moiety can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted propargyl derivatives.
Wissenschaftliche Forschungsanwendungen
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It can serve as a probe for studying biological processes involving benzothiazole derivatives.
Wirkmechanismus
The mechanism of action of PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The propargyl group can undergo click chemistry reactions, allowing for the covalent modification of biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and have similar biological activities.
Propargyl Derivatives: Compounds like propargylamines have similar reactivity due to the presence of the propargyl group.
Uniqueness
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE is unique due to the combination of the benzothiazole and propargyl moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H14N2O3S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
prop-2-ynyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate |
InChI |
InChI=1S/C15H14N2O3S/c1-2-10-20-14(19)9-5-8-13(18)17-15-16-11-6-3-4-7-12(11)21-15/h1,3-4,6-7H,5,8-10H2,(H,16,17,18) |
InChI-Schlüssel |
WQVUGHNRHYJLIP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)CCCC(=O)NC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-phenyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15008701.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B15008708.png)


![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008737.png)

![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B15008751.png)
![5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008753.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)

![4,5,7-Trimethyl-3-thioxooctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B15008782.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)

